molecular formula C10H10F2O2 B15229234 Ethyl 3,5-difluoro-2-methylbenzoate

Ethyl 3,5-difluoro-2-methylbenzoate

Cat. No.: B15229234
M. Wt: 200.18 g/mol
InChI Key: OGTOFAUTVCYFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-difluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methyl group The ester group is attached to the benzene ring at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-difluoro-2-methylbenzoic acid is coupled with an ethyl ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-difluoro-2-methylbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3,5-difluoro-2-methylbenzyl alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3,5-difluoro-2-methylbenzoic acid.

    Reduction: 3,5-difluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-difluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluorine atoms and ester group. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3,5-difluoro-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3,5-difluorobenzoate: Lacks the methyl group at position 2, which can affect its reactivity and biological activity.

    Ethyl 2-methylbenzoate: Lacks the fluorine atoms, resulting in different chemical properties and applications.

    Ethyl 3,5-dichloro-2-methylbenzoate: Contains chlorine atoms instead of fluorine, which can lead to different reactivity and biological effects.

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties, enhancing its stability and bioavailability.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 3,5-difluoro-2-methylbenzoate

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3

InChI Key

OGTOFAUTVCYFOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.